A Technical Guide to 5-Aminopyrazine-2-boronic Acid Pinacol Ester (CAS 947249-41-4): Properties, Applications, and Synthetic Protocols
A Technical Guide to 5-Aminopyrazine-2-boronic Acid Pinacol Ester (CAS 947249-41-4): Properties, Applications, and Synthetic Protocols
This guide provides an in-depth examination of 5-Aminopyrazine-2-boronic acid pinacol ester, a key building block for professionals in pharmaceutical research and organic synthesis. We will explore its fundamental properties, strategic applications, and provide a detailed, field-tested protocol for its use in Suzuki-Miyaura cross-coupling reactions, offering insights into the causality behind the procedural steps.
Introduction: The Strategic Value of the Aminopyrazine Scaffold
5-Aminopyrazine-2-boronic acid pinacol ester (CAS 947249-41-4) is a heterocyclic aromatic compound that has gained significant traction as a versatile intermediate in medicinal chemistry. Its structure uniquely combines the features of a pyrazine ring with the synthetic flexibility of a boronic acid pinacol ester.
Pyrazine derivatives are integral scaffolds in numerous clinically approved drugs and biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors and modulate the electronic properties of the molecule, enhancing its ability to bind to biological targets.[1] The presence of an amino group provides a convenient handle for further functionalization, while the pinacol boronic ester is a stable, reliable partner in one of modern organic chemistry's most powerful C-C bond-forming reactions: the Suzuki-Miyaura cross-coupling.[4][5] This reagent is particularly valuable for synthesizing complex molecules, such as amino-pyrido-indol-carboxamides, which have been investigated as JAK2 inhibitors for treating myeloproliferative disorders.[6]
The pinacol ester form offers enhanced stability over the free boronic acid, mitigating issues like premature protodeboronation and simplifying purification and handling, making it a preferred reagent in multi-step syntheses.[5][7]
Physicochemical and Structural Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for successful and reproducible experimentation. The key characteristics of 5-Aminopyrazine-2-boronic acid pinacol ester are summarized below.
| Property | Value | Source(s) |
| CAS Number | 947249-41-4 | [6][8][9] |
| Molecular Formula | C₁₀H₁₆BN₃O₂ | [6][8] |
| Molecular Weight | 221.06 g/mol | [6] |
| Synonyms | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine | [8][10] |
| Boiling Point | 375.4 ± 42.0 °C (Predicted) | [6][10] |
| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [6][10] |
| pKa | 3.23 ± 0.10 (Predicted) | [10] |
| Hydrogen Bond Donors | 1 | [8] |
| Hydrogen Bond Acceptors | 4 | - |
| Rotatable Bond Count | 1 | [8] |
| Topological Polar Surface Area | 70.3 Ų | [8] |
| InChIKey | CBNIRWXQQRNRJY-UHFFFAOYSA-N | [8] |
Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this reagent is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This reaction is a cornerstone of modern synthetic chemistry for its reliability, mild conditions, and tolerance of a wide array of functional groups.[11]
The reaction mechanism involves a catalytic cycle with three main stages:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide).
-
Transmetalation: The organic moiety from the boron atom is transferred to the palladium center. This step is crucial and is facilitated by a base, which activates the boronic ester to form a more nucleophilic "ate" complex.[12]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]
The choice of catalyst, ligand, base, and solvent is critical for optimizing reaction yield and purity. The following protocol provides a robust, general procedure that serves as an excellent starting point for coupling with various aryl or heteroaryl halides.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol details the coupling of 5-Aminopyrazine-2-boronic acid pinacol ester with a generic aryl bromide (Ar-Br).
Materials:
-
5-Aminopyrazine-2-boronic acid pinacol ester (1.1 equivalents)
-
Aryl Bromide (Ar-Br) (1.0 equivalent)
-
Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (0.03 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)
-
1,4-Dioxane and Water (4:1 ratio)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Aryl Bromide (1.0 eq.), 5-Aminopyrazine-2-boronic acid pinacol ester (1.1 eq.), Pd(dppf)Cl₂ (0.03 eq.), and K₂CO₃ (3.0 eq.).
-
Scientist's Note: Using a slight excess (1.1 eq.) of the boronic ester can help drive the reaction to completion, especially if the ester is prone to minor decomposition. Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is effective for a wide range of coupling partners.
-
-
Inert Atmosphere:
-
Seal the flask with a septum and evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times.
-
Scientist's Note: This degassing step is critical. Oxygen can oxidize and deactivate the Pd(0) species that is the active catalyst in the cycle, leading to failed or low-yielding reactions.
-
-
Solvent Addition:
-
Using a syringe, add the degassed solvent mixture of 1,4-dioxane and water (4:1 ratio). The reaction concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Scientist's Note: The mixed solvent system is key. Dioxane (or another organic solvent like toluene or DMF) solubilizes the organic reagents, while water is essential for dissolving the inorganic base (K₂CO₃) and facilitating the crucial transmetalation step.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Scientist's Note: Vigorous stirring is important in biphasic reactions to ensure efficient mixing and mass transfer between the organic and aqueous phases.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure coupled product.
-
Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol described above.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Safety, Handling, and Storage
-
Handling: Use this compound in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[13]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. This reagent is sensitive to moisture, which can hydrolyze the pinacol ester. Storing under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.[13]
-
Safety: Boronic acids and their esters can be irritants. In case of fire, use dry chemical, sand, or soda ash. Avoid using water as some boronic acid derivatives can react violently.[13]
Conclusion
5-Aminopyrazine-2-boronic acid pinacol ester is a high-value synthetic intermediate whose utility is centered on its effective performance in Suzuki-Miyaura cross-coupling reactions. Its stable pinacol ester form and the versatile aminopyrazine core make it an indispensable tool for medicinal chemists and researchers developing novel therapeutics and functional materials.[14][15] A disciplined approach to experimental setup, particularly regarding the exclusion of oxygen and the choice of appropriate reaction conditions, is essential for leveraging the full synthetic potential of this powerful building block.
References
-
Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. [Link]
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Zuo, Z., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. [Link]
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Gesher. (n.d.). The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. Gesher. [Link]
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Biosynce. (2025). What are the applications of pyrazine derivatives? - Blog. Biosynce. [Link]
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Khan, S., et al. (2024). Exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Bulletin of Pharmaceutical Research, 14(1). [Link]
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Unknown Author. (n.d.). Synthesis and applications of aminoboronic acids. Unknown Source. [Link]
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Zhaowusoft. (n.d.). ,947249-41-4-Zhaowusoft. Zhaowusoft. [Link]
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Unknown Author. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]
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Unknown Author. (2025). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Unknown Source. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414–7427. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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